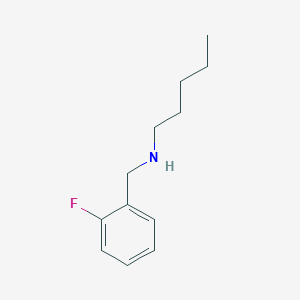

N-(2-fluorobenzyl)pentan-1-amine

Description

Preamble on the Significance of Amines in Modern Organic Synthesis and Medicinal Chemistry

Amines, organic compounds derived from ammonia, are fundamental to modern chemistry. wikipedia.orggov.ie Their significance stems from the nitrogen atom's lone pair of electrons, which imparts basicity and nucleophilicity, allowing them to participate in a wide array of chemical reactions. chem960.comnih.gov This reactivity makes them crucial building blocks in the synthesis of a vast range of more complex molecules. gov.ie

In medicinal chemistry, the amine functional group is a ubiquitous feature in pharmaceuticals. wikipedia.org Many biologically active compounds, including hormones, neurotransmitters, and alkaloids, contain amine structures. gov.ie The basicity of amines is often critical for their mechanism of action, as it can influence their solubility, ability to cross cell membranes, and interactions with biological targets such as enzymes and receptors. chem960.com The ability to modify the structure of amines by substituting the hydrogen atoms on the nitrogen with various organic groups allows chemists to fine-tune the properties of molecules to enhance their therapeutic effects. wikipedia.org For instance, secondary amines are present in biologically active compounds like adrenaline and ephedrine, which are used to increase blood pressure. gov.ie

The Strategic Role of Fluorine Atom Incorporation in Tailoring Molecular Properties for Research

The strong carbon-fluorine bond often leads to increased metabolic stability, which can improve a drug's bioavailability. buyersguidechem.comnih.gov The high electronegativity of fluorine can also alter the electron distribution within a molecule, affecting its acidity or basicity, dipole moment, and binding affinity to target proteins. buyersguidechem.comchemicalbook.com By strategically placing fluorine atoms, chemists can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, and excretion. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug design. nih.gov The use of fluorinated compounds has become so prevalent that it has spurred the development of new and milder methods for introducing fluorine into complex molecules.

Foundational Contextualization of N-(2-fluorobenzyl)pentan-1-amine within Contemporary Chemical Spaces and Research Interests

This compound, with the CAS number 690222-00-5, is a secondary amine that incorporates both a fluorinated aromatic ring and an aliphatic chain. chemscene.com While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests potential areas of interest in chemical research, particularly in the synthesis of novel compounds and in screening libraries for drug discovery.

Given its structural features, this compound could be a valuable intermediate or a member of a compound library for screening against various biological targets. The combination of the fluorinated aromatic ring and the flexible alkyl chain allows for a range of potential interactions with proteins and other biomolecules.

Below are the physicochemical properties of this compound:

| Property | Value |

| IUPAC Name | N-[(2-fluorophenyl)methyl]pentan-1-amine |

| CAS Number | 690222-00-5 |

| Molecular Formula | C12H18FN |

| Molecular Weight | 195.28 g/mol |

| Topological Polar Surface Area | 12 Ų |

| Complexity | 138 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]pentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPWIPSINYZNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Fluorobenzyl Pentan 1 Amine

Comprehensive Retrosynthetic Analysis for Target Compound Elaboration

A retrosynthetic analysis of N-(2-fluorobenzyl)pentan-1-amine reveals two primary bond disconnections that suggest logical synthetic routes. The most apparent disconnection is the C-N bond between the nitrogen atom and the benzyl (B1604629) group, leading to 2-fluorobenzyl halide (or a related electrophile) and pentan-1-amine as starting materials. An alternative disconnection of the C-N bond between the nitrogen and the pentyl group suggests 2-fluorobenzylamine (B1294385) and a pentyl halide or an appropriate electrophile. A third possibility involves the formation of the C=N bond of an imine intermediate followed by reduction, pointing towards 2-fluorobenzaldehyde (B47322) and pentan-1-amine as precursors. This analysis forms the foundation for exploring various synthetic pathways. youtube.com

Exploration and Optimization of Convergent and Linear Synthetic Pathways

Investigation of Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of secondary amines due to its high efficiency and control over the degree of alkylation. masterorganicchemistry.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.comsynplechem.com

For the synthesis of this compound, this would involve the reaction of 2-fluorobenzaldehyde with pentan-1-amine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the starting aldehyde. Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org The reaction is often performed in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The general mechanism involves the formation of a hemiaminal, followed by dehydration to the iminium ion, which is then reduced by the hydride reagent. libretexts.org

The key advantage of reductive amination is the avoidance of over-alkylation, a common side reaction in direct N-alkylation methods. masterorganicchemistry.com

Evaluation of N-Alkylation Approaches Utilizing Haloalkanes or Related Electrophiles

Direct N-alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. wikipedia.org In the context of this compound synthesis, this could be achieved by reacting pentan-1-amine with 2-fluorobenzyl bromide or chloride, or by reacting 2-fluorobenzylamine with a pentyl halide such as 1-bromopentane.

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (B128534) (Et₃N). researchgate.net The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

A significant challenge with direct N-alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is crucial to maximize the yield of the desired secondary amine. The use of a large excess of the primary amine can sometimes favor mono-alkylation.

Applicability of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. rsc.orgacs.orgacs.org Several MCRs have been developed for the synthesis of secondary amines. rsc.orgresearchgate.netchemrxiv.org

One such strategy involves the in-situ generation of an imine from an aldehyde and an amine, which then reacts with a third component. For instance, a visible-light-mediated three-component alkylation of imines has been reported for the synthesis of secondary amines. rsc.orgresearchgate.net This method could potentially be adapted for the synthesis of this compound by reacting 2-fluorobenzaldehyde, pentan-1-amine, and a suitable alkylating agent under photocatalytic conditions. rsc.org The advantage of MCRs lies in their operational simplicity and the ability to generate molecular diversity quickly.

Systematic Optimization of Reaction Parameters, Catalytic Systems, and Throughput

To achieve optimal results in the synthesis of this compound, a systematic optimization of reaction parameters is essential. This includes the choice of catalyst, solvent, temperature, and reaction time.

For reductive amination, while stoichiometric reducing agents are common, catalytic hydrogenation can also be employed. libretexts.org This involves using a metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under a hydrogen atmosphere. libretexts.org The optimization of catalyst loading, hydrogen pressure, and temperature would be critical for achieving high conversion and selectivity.

In N-alkylation reactions, the choice of base and solvent is crucial. researchgate.netmdpi.com Stronger bases like cesium carbonate have been shown to be effective in promoting mono-N-alkylation of primary amines. researchgate.net The use of phase-transfer catalysts can also enhance the reaction rate and efficiency, particularly when dealing with reactants of differing solubility. google.com

For catalytic approaches, such as copper-catalyzed N-arylation or iridium- and ruthenium-catalyzed N-alkylation with alcohols, the ligand plays a critical role in determining the catalyst's activity and selectivity. beilstein-journals.orgnih.gov Screening a library of ligands is a common strategy to identify the optimal catalyst system for a specific transformation. ucla.edu High-throughput screening techniques can be employed to rapidly evaluate a wide range of reaction conditions and identify the most promising ones for scale-up. synplechem.com

Advanced Chromatographic and Crystallization Techniques for High Purity Isolation

The purification of the final product, this compound, is a critical step to ensure it meets the required purity standards. Common impurities may include unreacted starting materials, over-alkylated byproducts, and reagents from the reaction.

Chromatographic Techniques: Flash column chromatography on silica (B1680970) gel is a standard and effective method for purifying organic compounds. rsc.orgmdpi.comthieme-connect.com The choice of eluent system (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) is optimized to achieve good separation between the desired product and impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. rsc.org For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Crystallization Techniques: If the product is a solid, crystallization is an excellent method for achieving high purity. acs.orgsciencemadness.org This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out, leaving impurities in the mother liquor. The choice of solvent is critical and is often determined by experimentation. Techniques such as slow evaporation or vapor diffusion can also be used to obtain high-quality crystals. For amine products, it is also common to form a salt (e.g., a hydrochloride or tartrate salt) which often has better crystalline properties, facilitating purification. The pure amine can then be regenerated by treatment with a base. google.com

Sophisticated Spectroscopic and Analytical Techniques for In Depth Structural Elucidation of N 2 Fluorobenzyl Pentan 1 Amine and Its Intermediates

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Assignment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive assignment of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). libretexts.org This precision allows for the calculation of a unique molecular formula from the exact mass. scispace.comnih.gov

For N-(2-fluorobenzyl)pentan-1-amine (Molecular Formula: C₁₂H₁₈FN), the expected monoisotopic mass is 195.1423. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺. The calculated exact mass for this ion, C₁₂H₁₉FN⁺, is 196.1501. The experimental observation of an ion with an m/z value matching this calculated mass to three or four decimal places provides unequivocal evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds. rsc.orgepfl.ch

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In this technique, the precursor ion (e.g., m/z 196.1501) is isolated and subjected to collision-induced dissociation (CID), generating a series of fragment ions. The fragmentation pattern provides valuable information about the molecule's connectivity. For this compound, characteristic fragments would include the loss of the pentyl chain and the formation of the stable 2-fluorobenzyl cation or related structures. nih.gov

Table 1: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₂H₁₈FN | 195.1423 |

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Connectivity and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. uobasrah.edu.iqemory.edu By analyzing various nuclei such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular skeleton, connectivity, and the electronic environment of each atom can be assembled.

¹H and ¹³C NMR spectra provide the foundational information for mapping the carbon-hydrogen framework of a molecule. rsc.org

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting (e.g., singlets, doublets, triplets), which reveals the number of neighboring protons and establishes connectivity. docbrown.infodocbrown.info Key expected signals include those for the aromatic protons on the fluorophenyl ring (typically in the δ 6.9-7.4 ppm region), the benzylic methylene (B1212753) protons (-CH₂-Ar), the methylene protons adjacent to the nitrogen (-N-CH₂-), the various methylene groups of the pentyl chain, and the terminal methyl group (-CH₃). The signal for the N-H proton is also expected, often as a broad singlet. chemicalbook.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift (δ) of each peak is highly sensitive to the carbon's electronic environment. Aromatic carbons typically resonate between δ 110-165 ppm, with the carbon directly bonded to fluorine showing a large C-F coupling constant. hmdb.ca Aliphatic carbons of the pentyl chain and the benzylic carbon would appear in the upfield region (δ 10-60 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (δ ppm) & Multiplicity | Predicted ¹³C Shift (δ ppm) |

|---|---|---|

| Aromatic CH (4 positions) | 6.90 - 7.40 (m) | 115 - 130 |

| C-F (aromatic) | - | 160 - 164 (d, ¹JCF ≈ 250 Hz) |

| C-CH₂ (aromatic) | - | 125 - 130 (d) |

| Benzylic CH₂ | ~3.8 (s) | ~46 |

| N-H | ~1.5 (br s) | - |

| N-CH₂- (pentyl) | ~2.6 (t) | ~50 |

| -CH₂- | ~1.5 (m) | ~32 |

| -CH₂- | ~1.3 (m) | ~29 |

| -CH₂- | ~1.3 (m) | ~22 |

| -CH₃ | ~0.9 (t) | ~14 |

Note: Predicted values are estimates based on typical ranges for similar functional groups. s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe with high sensitivity. magritek.com The spectrum for this compound would show a single resonance, as there is only one fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring, confirming its position. nih.govresearchgate.net This technique is exceptionally sensitive to changes in the chemical structure, making it a valuable tool for confirming the identity of fluorinated compounds. magritek.com

While 1D NMR provides essential data, 2D NMR experiments are often necessary to unambiguously assign all signals and confirm the precise connectivity, especially in complex molecules. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. Cross-peaks in the 2D spectrum would confirm the sequence of protons within the pentyl chain and the connectivity between protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation. For this molecule, NOESY could show a correlation between the benzylic protons and the protons on the first carbon of the pentyl chain, confirming their spatial proximity. ipb.pt

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making the resulting spectrum a molecular "fingerprint". uobasrah.edu.iqthermofisher.com The FTIR spectrum of this compound would be used to confirm the presence of its key functional groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (weak-medium, sharp) |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-F (Aromatic) | Stretch | 1100 - 1250 (strong) |

Data based on standard FTIR correlation tables and spectra of similar compounds. nih.govnih.govpolicija.si

The presence of a band in the 3300-3500 cm⁻¹ region would indicate the N-H group of the secondary amine. Strong absorptions between 2850-2960 cm⁻¹ would confirm the aliphatic C-H bonds of the pentyl group, while weaker bands above 3000 cm⁻¹ would correspond to the aromatic C-H bonds. Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. A strong absorption band, likely in the 1100-1250 cm⁻¹ range, would be characteristic of the C-F bond stretch.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformation Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. bohrium.com If a suitable, high-quality single crystal of this compound can be grown, this technique provides an unambiguous map of electron density, from which the precise position of every atom (except hydrogen, which is often difficult to locate) can be determined. acs.org

This analysis yields a wealth of structural information that is unattainable by other methods, including:

Precise Bond Lengths and Angles: Confirming the expected geometric parameters of the molecule.

Torsional Angles: Defining the exact conformation of the molecule in the solid state, such as the rotation around the C-C bonds of the flexible pentyl chain and the orientation of the benzyl (B1604629) group relative to the amine.

Planarity: Confirming the planar nature of the benzene (B151609) ring.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice. This includes identifying and characterizing hydrogen bonds (e.g., involving the N-H group) and other non-covalent interactions (e.g., π–π stacking between aromatic rings) that stabilize the crystal structure. iucr.orgiucr.org

While obtaining a suitable crystal can be challenging, a successful X-ray crystallographic study provides the most definitive proof of structure and conformation. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorobenzylamine (B1294385) |

| N-(2-fluorobenzyl)pentan-3-amine |

Computational Chemistry and Molecular Modeling Investigations of N 2 Fluorobenzyl Pentan 1 Amine

Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of N-(2-fluorobenzyl)pentan-1-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. These calculations minimize the energy of the molecule by adjusting the positions of its atoms, providing key data on bond lengths, bond angles, and dihedral angles.

The energetics derived from DFT also allow for the calculation of thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy. Furthermore, the analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps in predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.36 Å |

| C-N | 1.47 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-N-C | 112.0° | |

| Dihedral Angle | F-C-C-N | ~120° (gauche) |

Ab initio methods, which are based on first principles without the use of empirical data, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the understanding of electron correlation effects within this compound. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for investigating systems where electron correlation is a dominant factor in determining molecular properties.

Thorough Conformational Analysis and Elucidation of Energy Landscapes

The flexibility of the pentylamine chain and the rotational freedom around the C-N bond in this compound mean that it can exist in multiple conformations. A thorough conformational analysis is crucial to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the energy at each step.

The resulting potential energy surface (PES) reveals the low-energy conformers as minima on this surface. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing insight into the dominant shapes the molecule will adopt.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule behaves over time, including its vibrations, rotations, and conformational changes.

When simulated in a solvent, such as water or an organic solvent, MD can also shed light on intermolecular interactions. The simulations can reveal the formation and breaking of hydrogen bonds between the amine group and solvent molecules, as well as hydrophobic interactions involving the benzyl (B1604629) and pentyl groups. This information is critical for understanding the molecule's solubility and its behavior in a biological or chemical environment.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental spectra for validation of the computed structures. For this compound, key spectroscopic parameters can be calculated:

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These predictions are invaluable for assigning peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies help in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-F | Stretching | ~1250 |

| C-N | Stretching | ~1100 |

Solvation Models and Their Impact on Molecular Properties and Conformational Preferences

The properties of this compound can be significantly influenced by its surrounding environment. Solvation models are used in computational chemistry to account for the effects of a solvent. These models can be either explicit, where individual solvent molecules are included in the simulation (as in MD), or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum mechanical calculations to study how the solvent affects the molecule's conformational preferences and electronic properties. The presence of a polar solvent is likely to stabilize conformers with a larger dipole moment.

Systematic Investigation of Structure Activity Relationships Sar and Derivatization Strategies for N 2 Fluorobenzyl Pentan 1 Amine

Design Principles for Rational Synthesis of Structurally Modified Analogs and Derivatives

The rational design of analogs of N-(2-fluorobenzyl)pentan-1-amine is guided by established principles of medicinal chemistry, aiming to systematically explore the chemical space around the parent molecule. The core design strategy involves the independent and combined modification of its three key structural components: the 2-fluorobenzyl moiety, the pentane-1-amine aliphatic chain, and the secondary amine nitrogen.

The introduction of a fluorine atom on the benzyl (B1604629) ring is a common strategy in drug design to enhance metabolic stability and alter electronic properties, which can influence receptor binding affinity. The pentyl chain contributes to the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. The secondary amine is a key functional group, capable of forming hydrogen bonds and acting as a basic center.

The design principles for generating analogs are centered on systematically varying the steric, electronic, and lipophilic properties of these moieties. For instance, modifying the position and number of fluorine atoms on the phenyl ring can fine-tune the electronic effects. Altering the length and branching of the alkyl chain can modulate lipophilicity and conformational flexibility. nih.gov Substitutions on the amine nitrogen can introduce new functional groups for additional interactions or to block metabolism.

Table 1: Design Principles for Analog Synthesis

| Structural Moiety | Design Rationale | Potential Impact |

| 2-Fluorobenzyl | Introduce additional substituents (e.g., -Cl, -CH3, -OCH3) at various positions on the phenyl ring. | Modulate electronic properties, steric hindrance, and lipophilicity; explore new binding interactions. |

| Vary the position of the fluorine atom (e.g., 3-fluoro, 4-fluoro). | Alter the dipole moment and electronic distribution of the aromatic ring. | |

| Pentane-1-amine | Lengthen or shorten the alkyl chain (e.g., from propyl to heptyl). | Optimize lipophilicity and the fit within a binding pocket. |

| Introduce branching or cyclic structures within the chain. | Restrict conformational flexibility to favor a bioactive conformation. | |

| Incorporate heteroatoms (e.g., oxygen to form an ether linkage). | Introduce hydrogen bond acceptors and alter solubility. | |

| Amine Nitrogen | N-alkylation with small alkyl groups (e.g., methyl, ethyl). | Increase steric bulk and basicity. |

| N-acylation to form amides. | Remove basicity and introduce a hydrogen bond acceptor. | |

| Introduction of functionalized substituents (e.g., hydroxyethyl). | Enhance polarity and introduce new hydrogen bonding capabilities. |

Synthetic Methodologies for Generating Diversified this compound Derivatives

The synthesis of a diverse library of this compound derivatives can be achieved through various established synthetic transformations. A common and efficient method for preparing the parent compound and its analogs is reductive amination. mdpi.com

Modifications to the 2-fluorobenzyl group can be achieved by starting with appropriately substituted benzaldehydes or benzyl halides. For example, reductive amination of a substituted 2-fluorobenzaldehyde (B47322) with pentan-1-amine would yield the desired analog.

Table 2: Synthetic Strategies for 2-Fluorobenzyl Moiety Modification

| Target Modification | Synthetic Approach | Starting Materials |

| Introduction of a 4-chloro substituent | Reductive amination | 4-Chloro-2-fluorobenzaldehyde and pentan-1-amine |

| Introduction of a 4-methoxy substituent | Reductive amination | 2-Fluoro-4-methoxybenzaldehyde and pentan-1-amine |

| Shifting the fluorine to the 4-position | Reductive amination | 4-Fluorobenzaldehyde and pentan-1-amine |

Altering the pentane-1-amine chain can be accomplished by using different primary amines in the reductive amination with 2-fluorobenzaldehyde. Chain length, branching, and the presence of cyclic structures can all be varied.

Table 3: Synthetic Strategies for Pentane-1-amine Chain Alteration

| Target Modification | Synthetic Approach | Starting Materials |

| Shortening the chain to propyl | Reductive amination | 2-Fluorobenzaldehyde and propan-1-amine |

| Introducing branching (e.g., isopentyl) | Reductive amination | 2-Fluorobenzaldehyde and 3-methylbutan-1-amine |

| Incorporating a cyclohexyl group | Reductive amination | 2-Fluorobenzaldehyde and cyclohexylmethanamine |

Further derivatization can be performed on the secondary amine of this compound. N-alkylation can be achieved using alkyl halides, while N-acylation can be accomplished with acyl chlorides or anhydrides.

Table 4: Synthetic Strategies for Amine Nitrogen Derivatization

| Target Modification | Synthetic Approach | Reagents |

| N-methylation | N-alkylation | This compound and methyl iodide |

| N-acetylation | N-acylation | This compound and acetyl chloride |

| N-hydroxyethylation | N-alkylation | This compound and 2-bromoethanol |

Theoretical and Computational Approaches to Predicting Structure-Activity Trends of Derivatives

Computational chemistry offers powerful tools for predicting the properties and potential biological activity of newly designed analogs, thereby prioritizing synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of the analogs with their biological activity.

Molecular docking simulations can provide insights into the putative binding modes of the derivatives within a specific receptor or enzyme active site. This can help to rationalize observed SAR trends and guide the design of new analogs with improved binding affinity. Density Functional Theory (DFT) calculations can be used to determine the electronic properties, such as electrostatic potential maps and frontier molecular orbital energies, which are crucial for understanding reactivity and intermolecular interactions.

Table 5: Computational Approaches for SAR Prediction

| Computational Method | Application | Predicted Parameters |

| QSAR | Correlate chemical structure with biological activity. | Potency, efficacy. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a target. | Binding energy, key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| DFT | Calculate electronic properties and geometries. | Electrostatic potential, HOMO/LUMO energies, conformational energies. |

Enantioselective Synthesis and Stereochemical Impact on Molecular Recognition Properties

If a derivative of this compound possesses a stereocenter, it is highly likely that the biological activity will be stereospecific. For example, if the pentyl chain is branched, a chiral center may be introduced. The synthesis of single enantiomers is therefore crucial for elucidating the SAR and for developing a potentially more potent and selective therapeutic agent.

Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts for asymmetric hydrogenation of a prochiral imine, or enzymatic resolution. nih.govacs.org For instance, the asymmetric reduction of the imine formed from 2-fluorobenzaldehyde and a chiral amine can be accomplished using a chiral reducing agent or a transition metal catalyst with a chiral ligand. nih.gov

The differential interaction of enantiomers with a chiral biological target can be rationalized by considering the three-point attachment model. The specific spatial arrangement of the key interacting groups (e.g., the 2-fluorophenyl ring, the amine, and a substituent on the chiral center) will determine the binding affinity and efficacy.

Table 6: Enantioselective Synthesis and Stereochemical Considerations

| Chiral Analog | Enantioselective Synthetic Strategy | Potential Stereochemical Impact |

| N-(2-fluorobenzyl)-1-methylpentan-1-amine | Asymmetric reductive amination using a chiral catalyst. | One enantiomer may exhibit significantly higher binding affinity due to a better fit in the chiral binding pocket of the target protein. |

| (R)- and (S)-N-(2-fluorobenzyl)pentan-2-amine | Resolution of the racemic mixture using a chiral acid or enzymatic resolution. | The (R)- and (S)-enantiomers may have different potencies or even different pharmacological profiles. |

Fundamental Reactivity and Mechanistic Studies of N 2 Fluorobenzyl Pentan 1 Amine

Exploration of Nucleophilic and Electrophilic Reactivity of the Secondary Amine Functionality

The secondary amine group is the most prominent functional group in N-(2-fluorobenzyl)pentan-1-amine, rendering the molecule nucleophilic. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers.

Nucleophilic Reactivity:

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides to form tertiary amines. This reaction proceeds via a standard SN2 mechanism. The use of excess alkyl halide and a base can lead to the formation of a quaternary ammonium (B1175870) salt. mnstate.edu For instance, the reaction with an alkyl bromide in the presence of a base like cesium carbonate would yield the corresponding N-alkylated product. researchgate.net

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of amides. For example, the reaction with acetyl chloride would produce N-(2-fluorobenzyl)-N-pentylacetamide. wikipedia.org This transformation can also be achieved using benzotriazole (B28993) chemistry in water, offering a greener synthetic route. mdpi.com

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form enamines or iminium ions, which can be further reduced to tertiary amines. mnstate.edu

Michael Addition: As a nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the amine is influenced by steric hindrance from the pentyl and 2-fluorobenzyl groups. The electron-withdrawing fluorine atom on the benzene (B151609) ring has a minor inductive effect that slightly reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated analog.

Electrophilic Reactivity:

While the amine itself is primarily nucleophilic, it can be converted into an electrophilic species. For instance, reaction with a strong oxidizing agent could, in principle, generate a transient nitrenium ion, although this is a less common reaction pathway under standard laboratory conditions.

Investigation of Electrophilic Aromatic Substitution and Other Reactions on the Fluorinated Phenyl Ring

The fluorinated phenyl ring is another key reactive site. The fluorine atom and the benzylamino group exert opposing electronic effects on the ring. The fluorine atom is an ortho-, para-directing deactivator due to its strong inductive electron-withdrawing effect and weaker mesomeric electron-donating effect. Conversely, the benzylamino group is an ortho-, para-directing activator. The interplay of these effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Given the activating nature of the amino group, electrophilic substitution is expected to occur primarily at the positions ortho and para to the benzylamino substituent. However, the fluorine atom at the 2-position will sterically hinder and electronically deactivate the adjacent positions. Therefore, substitution is most likely to occur at the 4- and 6-positions of the benzene ring.

Examples of Electrophilic Aromatic Substitution:

Halogenation: Introduction of additional halogen atoms onto the ring can be achieved through electrophilic aromatic substitution. smolecule.com

Nitration: Nitration would likely introduce a nitro group at the 4- or 6-position.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation, catalyzed by a Lewis acid, would also be directed to the 4- and 6-positions. rsc.org

The fluorine atom itself can be subject to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. nist.gov

Elucidation of Oxidation and Reduction Pathways and Products

Oxidation:

The secondary amine and the benzylic C-H bonds are susceptible to oxidation.

Oxidation of the Secondary Amine: Oxidation of this compound can lead to various products depending on the oxidant and reaction conditions.

Mild oxidation can yield hydroxylamines.

Stronger oxidation can lead to the formation of nitrones. nih.govacs.orgresearchgate.net For example, metal-free oxidation using H₂O₂ in methanol (B129727) or acetonitrile (B52724) can selectively oxidize benzylic secondary amines to nitrones. nih.govacs.org The reaction is believed to proceed through an initial formation of a hydroxylamine (B1172632) followed by its oxidation to the nitrone. nih.govacs.org

Visible light-driven photocatalytic sulfonative oxidation of benzyl (B1604629) secondary amines can occur at the α-position to the nitrogen. rsc.org

Oxidative cleavage of the N-benzyl group is a common reaction, often used as a deprotection strategy. sci-hub.se Reagents like sodium periodate/TEMPO can selectively oxidize N-benzylamines to the corresponding benzaldehyde (B42025) and the debenzylated amine. researchgate.net

Reduction:

The secondary amine functionality is already in a reduced state. However, if an amide were formed from the amine as described in section 6.1, it could be reduced back to a tertiary amine.

Reduction of Amides: The reduction of secondary amides to amines is a significant transformation. rsc.org Various catalytic systems have been developed for this purpose, including iridium catalysts with diethylsilane (B7801327) organic-chemistry.orgacs.org and nickel catalysts. acs.org These methods often exhibit good functional group tolerance. organic-chemistry.org

Kinetic and Mechanistic Studies of Hydrolysis and Other Degradation Processes

Hydrolysis:

This compound is generally stable to hydrolysis under neutral conditions. Under acidic conditions, protonation of the amine would occur, but cleavage of the C-N bonds is unlikely without more forcing conditions. However, imines or amides derived from the parent amine can undergo hydrolysis. For instance, an imine formed from the reaction with a carbonyl compound can be hydrolyzed back to the amine and the carbonyl compound. rsc.org

Degradation:

The degradation of fluorinated aromatic compounds in the environment is a topic of significant research. researchgate.netresearchgate.netmdpi.com

Biodegradation: Microbial degradation of fluorinated aromatics can occur through enzymatic hydroxylation, leading to the removal of the fluorine atom and the formation of phenols and catechols. researchgate.net For some fluorinated benzoates, degradation is initiated by dioxygenation of the aromatic ring. ethz.chethz.ch The presence of non-fluorinated functionalities can provide an entry point for metabolic activation, facilitating the cleavage of the C-F bond. mdpi.com

Chemical Degradation: Under certain conditions, such as during chlorination for water treatment, benzylamines can degrade to form aldehydes and lower-order amines. rsc.org

Catalyst Development and Mechanistic Insights for Transformations Involving the Compound

Catalysis plays a crucial role in many of the transformations involving N-benzylamine derivatives.

Synthesis: The synthesis of N-alkylated benzylamines can be achieved through catalytic N-alkylation of benzylamines with alcohols, a process known as hydrogen borrowing. whiterose.ac.uk This method offers a greener alternative to using alkyl halides.

Oxidation: As mentioned earlier, photocatalysts like Ir(III) complexes or Eosin Y can be used for the sulfonative oxidation of benzyl secondary amines. rsc.org

Reduction of Derived Amides: The development of efficient catalysts for the reduction of amides to amines is an active area of research. rsc.org Both iridium acs.org and nickel-based acs.org catalysts have shown high efficiency and functional group tolerance.

Mechanistic Insights: Mechanistic studies on related reactions provide valuable insights. For example, the kinetics of the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine (B48309) have been studied, suggesting a pseudo-first-order consecutive reaction involving an intermediate that undergoes intramolecular cyclization. aip.org The mechanism for the oxidative coupling of benzylamine has also been investigated, proposing the formation of a nitrogen radical cation intermediate. researchgate.net

Prospective Applications and Future Research Directions in Chemical Science

Utility of N-(2-fluorobenzyl)pentan-1-amine as a Versatile Synthetic Building Block and Intermediate

The chemical structure of this compound, with its reactive secondary amine group, offers a versatile platform for the synthesis of a wide array of more complex molecules. The nitrogen atom can readily undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

The amine functionality can be acylated, alkylated, or arylated to introduce new functional groups and build molecular complexity. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, a common functional group in many biologically active molecules and materials. Similarly, alkylation with various alkyl halides can lead to the formation of tertiary amines with diverse substitution patterns.

Furthermore, the presence of the 2-fluorobenzyl group can influence the reactivity and properties of the resulting derivatives. The fluorine atom, being the most electronegative element, can modulate the electronic properties of the aromatic ring and the basicity of the amine. This can be strategically utilized in the design of molecules with specific electronic or biological characteristics. The development of synthetic routes to various derivatives, such as pyrroles, from amine precursors highlights the broad applicability of amines as building blocks. scirp.org The synthesis of complex molecules often relies on the availability of versatile building blocks that can be elaborated into the desired final products. mdpi.comgoogle.com The unique substitution pattern of this compound makes it a potentially valuable precursor for novel chemical entities. chiralen.comchemscene.comfluorochem.co.uk

Potential in Ligand Design for Coordination Chemistry and Organometallic Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. nih.gov The design of ligands is a cornerstone of coordination chemistry and plays a pivotal role in the development of catalysts for a vast range of chemical transformations. ethernet.edu.et The coordination of this amine to a metal ion could lead to the formation of novel metal complexes with interesting structural and electronic properties.

The presence of the fluorine atom on the benzyl (B1604629) group can significantly influence the donor properties of the nitrogen atom. This electronic effect can be transmitted to the metal center upon coordination, thereby modulating the reactivity of the resulting organometallic catalyst. For example, a more electron-withdrawing ligand can enhance the electrophilicity of the metal center, which could be beneficial for certain catalytic reactions. The flexibility of the pentyl chain also allows for potential chelation if other donor atoms are introduced into the molecule, leading to the formation of more stable and selective catalysts. nih.gov

The field of organometallic catalysis is constantly seeking new ligand architectures to achieve higher efficiency, selectivity, and substrate scope. ethernet.edu.etuni-wuerzburg.de The unique combination of a fluorinated aromatic ring and an alkyl chain in this compound offers a new scaffold for ligand design, with the potential to unlock novel catalytic activities. Research in this area could involve the synthesis of metal complexes of this amine and their evaluation in various catalytic reactions, such as cross-coupling reactions, hydrogenations, or polymerizations.

Exploration of Applications in Materials Science, including Polymer Chemistry and Supramolecular Assemblies

The structural features of this compound also suggest its potential utility in the field of materials science. The amine functionality can serve as a reactive handle for the incorporation of this molecule into polymeric structures. For instance, it could be used as a monomer or a chain-terminating agent in the synthesis of polyamides or polyimines. The presence of the fluorinated benzyl group could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic properties. chemscene.com

Furthermore, the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding (via the N-H group) and π-π stacking (via the aromatic ring), makes it a candidate for the construction of supramolecular assemblies. rsc.org Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by reversible, non-covalent interactions. tue.nlelsevierpure.com By carefully designing complementary molecules, it might be possible to induce the self-assembly of this compound derivatives into well-defined nanostructures, such as micelles, vesicles, or gels. These materials could find applications in areas like drug delivery, sensing, or as "smart" materials that respond to external stimuli.

Development of Novel Chemical Methodologies Leveraging the Unique Structural Features of the Compound

The specific combination of a fluorinated aromatic ring and a secondary amine in this compound could be exploited in the development of new synthetic methodologies. The fluorine atom can act as a directing group in electrophilic aromatic substitution reactions, allowing for the selective functionalization of the benzyl ring. This could provide access to a range of polysubstituted aromatic compounds that might be difficult to synthesize using other methods.

Moreover, the secondary amine can be a platform for developing novel multicomponent reactions. scirp.org These reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable from an efficiency and sustainability perspective. The unique reactivity of this compound could enable the discovery of new multicomponent reactions for the rapid construction of diverse molecular scaffolds. acs.orgresearchgate.net The development of new synthetic methods is a continuous endeavor in organic chemistry, and exploring the reactivity of novel building blocks is a key driver of innovation. mdpi.comnottingham.ac.uk

Integration of Green Chemistry Principles into the Synthesis and Derivatization of Amines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgunirioja.es The synthesis and derivatization of this compound can be approached with these principles in mind.

One key aspect is the development of catalytic methods for its synthesis, which are generally preferred over stoichiometric reagents as they minimize waste. acs.org For instance, catalytic reductive amination of 2-fluorobenzaldehyde (B47322) with pentan-1-amine would be a greener alternative to methods that generate significant amounts of byproducts. Another principle of green chemistry is to reduce the use of derivatizing agents and protecting groups. nih.gov Developing selective enzymatic or chemocatalytic methods for the functionalization of this compound would align with this principle. acs.orgnih.gov

Furthermore, exploring the use of greener solvents, or even solvent-free reaction conditions, for the synthesis and reactions of this amine would contribute to a more sustainable chemical practice. frontiersin.orgdiva-portal.org The development of one-pot or multicomponent reactions involving this amine would also be a step towards greener synthesis by reducing the number of reaction and purification steps, thereby saving energy and resources. scirp.orgnih.gov The integration of green chemistry principles is crucial for the future of the chemical industry, and applying them to the synthesis and use of compounds like this compound is an important endeavor. unirioja.esdiva-portal.org

Q & A

Q. What are the primary synthetic routes for N-(2-fluorobenzyl)pentan-1-amine, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via reductive amination using 2-fluorobenzaldehyde and pentan-1-amine in the presence of a Pd/NiO catalyst under hydrogen gas (H₂) at 25°C. This method, adapted from similar amine syntheses, achieves yields up to 95% when using optimized catalyst loading (1.1 wt%) and solvent-free conditions . Reaction efficiency is influenced by temperature, pressure, and solvent choice. For instance, continuous flow reactors may enhance scalability and consistency in industrial settings .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR (400 MHz, CDCl₃): Peaks for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to the amine (δ 2.5–3.0 ppm), and pentyl chain protons (δ 1.2–1.6 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 211 (C₁₂H₁₇FN⁺) and fragmentation patterns confirming the fluorobenzyl and pentylamine moieties .

Q. What are the key reactivity patterns of this compound in organic synthesis?

The compound’s primary amine group enables nucleophilic reactions (e.g., alkylation, acylation), while the fluorobenzyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation). Its reactivity is comparable to other benzylamine derivatives but modulated by the electron-withdrawing fluorine atom, which reduces aromatic ring electron density .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s biological activity and metabolic stability?

The 2-fluorobenzyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for benzylamines. Fluorine’s electronegativity also increases binding affinity to target receptors (e.g., GPCRs) by strengthening hydrogen bonds and hydrophobic interactions . Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles .

Q. What strategies can resolve enantiomers of this compound, and how does chirality affect its pharmacological properties?

Chiral resolution via chromatographic methods (e.g., chiral HPLC using amylose-based columns) or enzymatic kinetic resolution can isolate enantiomers. Stereochemistry significantly impacts receptor binding; for example, the (S)-enantiomer may exhibit higher affinity for histamine receptors compared to the (R)-form, as seen in structurally related amines .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations reveal binding modes with targets like serotonin or dopamine receptors. Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals, aiding in rational drug design .

Q. What are the potential sources of N-nitrosamine impurities in this compound, and how can they be mitigated?

Secondary amines in raw materials or reaction by-products can react with nitrosating agents (e.g., nitrites) to form carcinogenic N-nitrosamines. Mitigation strategies include:

- Screening suppliers for amine contamination .

- Avoiding nitrosating agents during synthesis .

- Implementing post-synthesis purification (e.g., activated carbon filtration) .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects .

- Toxicity Profiling : Employ in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies to assess safety .

- Data Contradictions : Address discrepancies in spectral data by cross-referencing multiple techniques (e.g., NMR, IR, MS) and literature benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.